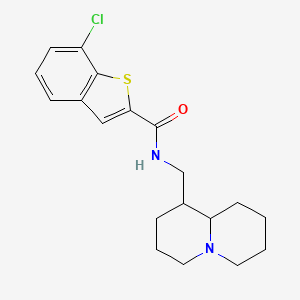![molecular formula C24H18N2O4S B11136747 (2Z)-2-(furan-2-ylmethylidene)-5,6-bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11136747.png)
(2Z)-2-(furan-2-ylmethylidene)-5,6-bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(FURAN-2-YL)METHYLIDENE]-5,6-BIS(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE: is a complex organic compound characterized by its unique structure, which includes a furan ring, methoxylated phenyl groups, and an imidazo[2,1-b][1,3]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(FURAN-2-YL)METHYLIDENE]-5,6-BIS(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 5,6-bis(4-methoxyphenyl)-2H-imidazo[2,1-b][1,3]thiazol-3-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(FURAN-2-YL)METHYLIDENE]-5,6-BIS(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazo[2,1-b][1,3]thiazole core can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution can occur on the methoxylated phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of dihydroimidazo[2,1-b][1,3]thiazoles.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(FURAN-2-YL)METHYLIDENE]-5,6-BIS(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, (2Z)-2-[(FURAN-2-YL)METHYLIDENE]-5,6-BIS(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE is explored for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes or pathways involved in cancer progression makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(FURAN-2-YL)METHYLIDENE]-5,6-BIS(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s ability to bind to DNA or proteins can disrupt normal cellular functions, making it effective in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(THIOPHEN-2-YL)METHYLIDENE]-5,6-BIS(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE
- (2Z)-2-[(PYRIDIN-2-YL)METHYLIDENE]-5,6-BIS(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE
Uniqueness
What sets (2Z)-2-[(FURAN-2-YL)METHYLIDENE]-5,6-BIS(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-3-ONE apart from similar compounds is its furan ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific chemical functionalities.
Properties
Molecular Formula |
C24H18N2O4S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-5,6-bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C24H18N2O4S/c1-28-17-9-5-15(6-10-17)21-22(16-7-11-18(29-2)12-8-16)26-23(27)20(31-24(26)25-21)14-19-4-3-13-30-19/h3-14H,1-2H3/b20-14- |
InChI Key |
GDCWTUHZXWOQHR-ZHZULCJRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=O)/C(=C/C4=CC=CO4)/SC3=N2)C5=CC=C(C=C5)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=O)C(=CC4=CC=CO4)SC3=N2)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2-methylphenoxy]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11136670.png)

![N-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-L-methionine](/img/structure/B11136679.png)
![1-(2-methoxyethyl)-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B11136685.png)
![2-(6-bromo-1H-indol-1-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11136689.png)
![4-{6-Pentyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine](/img/structure/B11136692.png)
methanone](/img/structure/B11136698.png)
![1-{3-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-hydroxypropyl}piperidine-4-carboxamide](/img/structure/B11136700.png)

![methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11136736.png)
![(5Z)-5-benzylidene-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11136737.png)

![4-({5-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)piperazine-1-carbaldehyde](/img/structure/B11136743.png)
![Dimethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11136744.png)
